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Compound of Interest

Compound Name: Octyl benzoate

Cat. No.: B135416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,

and spectral characterization of octyl benzoate (CAS No. 94-50-8). The information is curated

to support research and development activities, with a focus on delivering precise, quantitative

data and established experimental methodologies.

Chemical Identity and Structure
Octyl benzoate, with the IUPAC name octyl benzoate, is the ester formed from the

condensation of benzoic acid and octan-1-ol.[1][2][3] It is classified as a benzoate ester.[1] The

molecule consists of a benzene ring attached to a carbonyl group, which is in turn linked to an

eight-carbon alkyl chain through an oxygen atom. This structure imparts both aromatic and

aliphatic characteristics to the molecule.

Below is a two-dimensional representation of the chemical structure of n-octyl benzoate.

Caption: 2D Chemical Structure of Octyl Benzoate.

Chemical Identifiers
For unambiguous identification, the following identifiers are provided for octyl benzoate.
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Identifier Value Source

CAS Number 94-50-8 [2][4][5][6]

Molecular Formula C15H22O2 [2][5][6]

Molecular Weight 234.33 g/mol [5][6]

IUPAC Name octyl benzoate [4][6]

InChI

InChI=1S/C15H22O2/c1-2-3-4-

5-6-10-13-17-15(16)14-11-8-7-

9-12-14/h7-9,11-12H,2-

6,10,13H2,1H3

[4][6]

InChIKey
VECVSKFWRQYTAL-

UHFFFAOYSA-N
[4][6]

Canonical SMILES
CCCCCCCCOC(=O)C1=CC=

CC=C1
[4][6]

Synonyms

Benzoic acid octyl ester, n-

Octyl benzoate, Capryl

benzoate

[2][4][6]

Physicochemical Properties
Octyl benzoate is a colorless, slightly viscous liquid at room temperature.[1][2] It is

characterized by its insolubility in water and solubility in organic solvents like alcohol and oils.

[1][2]
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Property Value Conditions Source

Appearance Colorless liquid Ambient [1][2]

Boiling Point 305.5 °C 760 mmHg [1]

182-183 °C 21 Torr [2]

Density 0.9639 g/cm³ 20 °C [1]

Refractive Index (nD) 1.4880 20 °C [1]

Flash Point 135 °C (275 °F) TCC

Water Solubility 0.0013 g/L (Predicted) 25 °C [4]

logP (Octanol/Water) 5.47 (Predicted) - [4]

Synthesis and Experimental Protocols
The most common method for synthesizing octyl benzoate is the Fischer-Speier esterification.

[7] This acid-catalyzed reaction involves heating benzoic acid with an excess of n-octanol. The

equilibrium is driven towards the product side by removing the water formed during the

reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism: Fischer-Speier Esterification
The mechanism involves the initial protonation of the carbonyl oxygen of benzoic acid by a

strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack

by the hydroxyl group of n-octanol. A series of proton transfers follows, leading to the

elimination of a water molecule and the formation of the protonated ester. The final step is the

deprotonation of the ester to yield octyl benzoate and regenerate the acid catalyst.

Benzoic Acid +
n-Octanol + H⁺

Protonation of
Carbonyl Oxygen

Step 1 Activated Carbocation
Intermediate

Nucleophilic Attack
by n-Octanol

Step 2
Tetrahedral Intermediate

Proton Transfer
(Alcohol OH to Acid OH)

Step 3 Protonated Intermediate
(Good Leaving Group)

Elimination of Water
Step 4

Protonated Octyl Benzoate Deprotonation
Step 5 Octyl Benzoate +

Water + H⁺
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Caption: Mechanism of Fischer-Speier Esterification for Octyl Benzoate Synthesis.

General Experimental Protocol for Synthesis
The following is a generalized laboratory procedure for the synthesis of octyl benzoate.

Specific quantities and reaction times may require optimization.

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux

condenser.

Reagent Charging: To the flask, add benzoic acid (1.0 eq), n-octanol (1.5-3.0 eq), a catalytic

amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~1-2

mol%), and an appropriate solvent for azeotropic water removal (e.g., toluene or

cyclohexane).

Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the

Dean-Stark trap, with the denser water separating to the bottom and the solvent returning to

the flask. Monitor the reaction progress by tracking the amount of water collected or by using

Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete (no more water is collected or starting material is

consumed), cool the mixture to room temperature.

Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated

aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[8]

Extraction: Wash the organic layer sequentially with water and then brine (saturated NaCl

solution).[8]

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,

Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary

evaporator.[8]

Purification: The resulting crude product can be purified by vacuum distillation or column

chromatography on silica gel to yield pure octyl benzoate.

Synthesis and Purification Workflow
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The logical flow from starting materials to the final purified product is outlined below.

Charge Reactants:
Benzoic Acid, n-Octanol,
Acid Catalyst, Toluene

Heat to Reflux with
Dean-Stark Trap

Monitor Reaction
(TLC, Water Collection)

Cool and Quench Reaction

Reaction Complete

Liquid-Liquid Extraction
(Wash with NaHCO₃, H₂O, Brine)

Dry Organic Layer
(e.g., Na₂SO₄)

Solvent Removal
(Rotary Evaporation)

Purification
(Vacuum Distillation or

Column Chromatography)

Pure Octyl Benzoate
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Caption: General Experimental Workflow for Synthesis and Purification.

Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of octyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR data were obtained in deuterochloroform (CDCl₃).[1]

¹H NMR Data (200 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

8.04 – 8.00 m - 2H
Ar-H (ortho to

C=O)

7.53 – 7.49 m - 1H
Ar-H (para to

C=O)

7.44 – 7.37 m - 2H
Ar-H (meta to

C=O)

4.32 t 6.6 2H
-O-CH₂-(CH₂)₆-

CH₃

1.79 – 1.65 m - 2H
-O-CH₂-CH₂-

(CH₂)₅-CH₃

1.42 – 1.25 m - 10H
-O-(CH₂)₂-

(CH₂)₅-CH₃

0.87 – 0.81 m - 3H -O-(CH₂)₇-CH₃

¹³C NMR Data (50 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

166.6 C=O (Ester)

132.7 Ar-C (para)

129.5 Ar-C (ortho)

128.3 Ar-C (meta)

64.3 -O-CH₂-

31.7 Alkyl Chain

29.2 Alkyl Chain

28.9 Alkyl Chain

26.0 Alkyl Chain

22.6 Alkyl Chain

14.0 -CH₃

Mass Spectrometry (MS)
Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS),

is available through public databases such as PubChem and the NIST Chemistry WebBook.[6]

[9] Electron Ionization (EI) mass spectra typically show characteristic fragmentation patterns.

Key Fragments (GC-MS, EI)

m/z Relative Intensity Putative Fragment

123 High [C₇H₅O₂]⁺ (Benzoyl cation)

105 High
[C₇H₅O]⁺ (Benzoyl cation

minus O) or [C₆H₅CO]⁺

77 Medium [C₆H₅]⁺ (Phenyl cation)

Infrared (IR) Spectroscopy
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While a specific experimental spectrum is not provided, the expected characteristic absorption

bands for octyl benzoate based on its functional groups are as follows:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H stretch Aromatic

~2950-2850 C-H stretch Aliphatic (CH₂, CH₃)

~1720 C=O stretch Ester

~1600, ~1450 C=C stretch Aromatic Ring

~1270, ~1110 C-O stretch Ester

Applications in Research and Development
Octyl benzoate serves primarily as a fragrance agent in various consumer products.[1][2] For

drug development professionals, its properties as an organic solvent and its low water solubility

make it a candidate for use as an emollient or a solvent in topical formulations, potentially

enhancing the solubility and delivery of poorly water-soluble active pharmaceutical ingredients

(APIs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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